molecular formula C13H12N4OS B11220984 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220984
M. Wt: 272.33 g/mol
InChI Key: YEVSKSQQYIHBIY-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tetrahydrofuran ring and a thiophene ring, both of which are fused to a triazolopyrimidine core.

Preparation Methods

The synthesis of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.

Chemical Reactions Analysis

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a NAMPT activator, it catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a crucial role in various biological processes, including metabolism and aging . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar structural features but differ in their specific functional groups and ring systems. The presence of the tetrahydrofuran and thiophene rings in this compound makes it unique and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-(oxolan-2-yl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H12N4OS/c1-2-11(18-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-19-8-9/h3-5,7-8,11H,1-2,6H2

InChI Key

YEVSKSQQYIHBIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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